Cas no 1379367-26-6 (2,6-dimethyl-4-(2-methylpropoxy)benzenethiol)

2,6-Dimethyl-4-(2-methylpropoxy)benzenethiol is a specialized aromatic thiol compound characterized by its unique structural features, including a sterically hindered benzene ring and an isobutoxy substituent. This configuration enhances its stability and reactivity in selective chemical transformations, particularly in applications requiring controlled sulfur-based nucleophiles. The compound's thiol group offers versatile functionalization potential, making it valuable in organic synthesis, coordination chemistry, and material science. Its steric hindrance may also contribute to reduced side reactions in complex synthetic pathways. Suitable for use as a building block in pharmaceuticals, ligands, or polymer modification, this benzenethiol derivative provides precise reactivity for advanced research and industrial applications.
2,6-dimethyl-4-(2-methylpropoxy)benzenethiol structure
1379367-26-6 structure
Product name:2,6-dimethyl-4-(2-methylpropoxy)benzenethiol
CAS No:1379367-26-6
MF:C12H18OS
Molecular Weight:210.335722446442
MDL:MFCD18426891
CID:5189399

2,6-dimethyl-4-(2-methylpropoxy)benzenethiol 化学的及び物理的性質

名前と識別子

    • 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol
    • MDL: MFCD18426891
    • インチ: 1S/C12H18OS/c1-8(2)7-13-11-5-9(3)12(14)10(4)6-11/h5-6,8,14H,7H2,1-4H3
    • InChIKey: DMIVSOZNGRJGIT-UHFFFAOYSA-N
    • SMILES: C1(S)=C(C)C=C(OCC(C)C)C=C1C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 3

2,6-dimethyl-4-(2-methylpropoxy)benzenethiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB434690-1 g
4-iso-Butoxy-2,6-dimethylthiophenol; .
1379367-26-6
1g
€1621.80 2023-06-16
abcr
AB434690-1g
4-iso-Butoxy-2,6-dimethylthiophenol; .
1379367-26-6
1g
€1621.80 2025-02-21
Ambeed
A900121-1g
4-Isobutoxy-2,6-dimethylbenzenethiol
1379367-26-6 97%
1g
$441.0 2024-04-24

2,6-dimethyl-4-(2-methylpropoxy)benzenethiol 関連文献

2,6-dimethyl-4-(2-methylpropoxy)benzenethiolに関する追加情報

Introduction to 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol (CAS No. 1379367-26-6)

2,6-dimethyl-4-(2-methylpropoxy)benzenethiol, identified by the CAS number 1379367-26-6, is a specialized organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen (-SH) group, which makes it a versatile intermediate in synthetic chemistry. The molecular structure of 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol incorporates a phenyl ring substituted with two methyl groups at the 2- and 6-positions, and an isobutoxy group at the 4-position, which contributes to its unique reactivity and potential applications.

The significance of this compound lies in its potential role as a building block in the synthesis of more complex molecules. In recent years, there has been growing interest in thiol-containing compounds due to their involvement in various biological processes and their utility as pharmacological agents. The thiol group is particularly notable for its ability to participate in disulfide bond formation, which is crucial for protein structure and function. This property makes 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol a valuable candidate for further exploration in drug discovery and development.

Recent studies have highlighted the importance of aryl thiols in medicinal chemistry. For instance, derivatives of benzenethiols have been investigated for their antimicrobial and anti-inflammatory properties. The structural features of 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol, such as the presence of methyl groups and the isobutoxy side chain, may influence its interaction with biological targets. These modifications can affect solubility, metabolic stability, and binding affinity, making them critical factors to consider in drug design.

In the context of synthetic organic chemistry, 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol serves as a precursor for more complex molecules. The benzenethiol core can be further functionalized through various chemical reactions, such as oxidation to form sulfoxides or sulfones, or substitution at other positions on the aromatic ring. These transformations open up numerous possibilities for creating novel compounds with tailored properties.

The pharmaceutical industry has shown particular interest in thiols due to their role as bioactive molecules. For example, some thiol-based drugs have demonstrated efficacy in treating neurological disorders by modulating enzyme activity or protein interactions. While 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol itself may not be directly therapeutic, its derivatives could potentially lead to new therapeutic agents. The compound’s ability to undergo selective modifications makes it a promising candidate for structure-activity relationship (SAR) studies.

Advances in computational chemistry have also facilitated the study of 2,6-dimethyl-4-(2-methylpropoxy)benzenethiol and its derivatives. Molecular modeling techniques can predict how this compound might interact with biological targets at the atomic level. Such insights are invaluable for designing experiments and optimizing synthetic routes. Additionally, high-throughput screening methods have enabled researchers to rapidly assess the biological activity of large libraries of thiols, including those derived from 1379367-26-6.

The environmental impact of thiophenolic compounds is another area of concern. While these compounds are valuable in research and industry, their fate in natural systems must be carefully evaluated. Biodegradation studies have shown that some thiols can be metabolized by microorganisms under certain conditions. Understanding these processes is essential for assessing the ecological safety of using 1379367-26-6 and its derivatives.

In conclusion,2,6-dimethyl-4-(2-methylpropoxy)benzenethiol (CAS No. 1379367-26-6) represents a fascinating compound with potential applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new uses for thiols, this compound is likely to play an increasingly important role in scientific innovation.

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Amadis Chemical Company Limited
(CAS:1379367-26-6)2,6-dimethyl-4-(2-methylpropoxy)benzenethiol
A1130673
Purity:99%
はかる:1g
Price ($):397.0